molecular formula C11H17N3O B6497837 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine CAS No. 1342440-75-8

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B6497837
CAS No.: 1342440-75-8
M. Wt: 207.27 g/mol
InChI Key: AZIXZVLRYZPCSP-UHFFFAOYSA-N
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Description

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative characterized by a methyl group at position 2 of the pyrimidine ring and an N-substituted oxane (tetrahydropyran) moiety at position 4. The oxan-3-ylmethyl group introduces a six-membered oxygen-containing ring, which may enhance hydrophobicity and influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

2-methyl-N-(oxan-3-ylmethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-12-5-4-11(14-9)13-7-10-3-2-6-15-8-10/h4-5,10H,2-3,6-8H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIXZVLRYZPCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidin-4-amine with oxan-3-ylmethyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the oxan-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties, primarily due to its structural characteristics that allow it to interact with biological targets effectively. Notably, it has shown promise as a kinase inhibitor, which is critical in cancer treatment. Kinases are enzymes that play a vital role in cell signaling pathways, and their dysregulation is often implicated in cancerous growths.

Therapeutic Applications

  • Cancer Treatment :
    • Mechanism of Action : The compound targets specific kinases involved in tumor growth and proliferation. For instance, it has been studied for its ability to inhibit c-KIT kinase, which is frequently mutated in gastrointestinal stromal tumors (GISTs) and other malignancies .
    • Case Studies : Clinical trials have indicated that compounds similar to 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine can reduce tumor size in GIST patients resistant to standard therapies .
  • Anti-inflammatory Effects :
    • Mechanism : Research suggests that the compound may also possess anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis .
    • Clinical Trials : Ongoing studies are evaluating its effectiveness in reducing inflammation markers in patients with chronic inflammatory diseases.
  • Neurological Disorders :
    • The potential neuroprotective effects of this compound are being investigated for applications in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic profile for central nervous system disorders .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaMechanism of ActionRelevant Studies
Cancer Treatmentc-KIT kinase inhibition
Anti-inflammatory EffectsInhibition of inflammatory mediators
Neurological DisordersNeuroprotective effects

Mechanism of Action

The mechanism of action of 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name & Source Structure & Substituents Molecular Weight (g/mol) Biological Activity Key Findings
Target Compound : 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine 2-methylpyrimidin-4-amine core with N-(oxan-3-ylmethyl) group ~206 (calculated) Not reported Structural simplicity may improve metabolic stability compared to bulkier analogs.
4d () 5-(4-methoxyphenyl)-2-methyl-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine Not provided 39.52% growth inhibition (MDA-MB-435 melanoma) Extended aromatic system enhances DNA intercalation but may reduce solubility.
6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine () Chlorine at position 6, isopropyl on oxane ring ~241.45 (calculated) Not reported Chlorine’s electron-withdrawing effect may strengthen target binding; isopropyl increases lipophilicity.
Compound from Thiadiazolylmethyl and cyclopropylmethoxy substituents 382.48 Not reported Thiadiazole promotes hydrogen bonding; cyclopropyl group adds rigidity, potentially improving pharmacokinetics.
Compound from Oxolan-2-ylmethyl, oxadiazole-thiophene substituents 343.40 Not reported Oxolan (5-membered ring) vs. oxane (6-membered) alters solubility; oxadiazole-thiophene may enhance electronic interactions.
Substituent Effects on Activity
  • Aromatic Extensions: Compound 4d () incorporates a benzo[h]chromeno system, contributing to its anti-melanoma activity (39.52% growth inhibition in MDA-MB-435 cells).
  • Halogenation : The 6-chloro analog () highlights how electron-withdrawing groups like chlorine may enhance binding affinity to target proteins. In contrast, the target compound’s methyl group (electron-donating) could reduce reactivity but improve metabolic stability .
  • Heterocyclic Additions : The thiadiazole and oxadiazole-thiophene moieties in and , respectively, demonstrate how heterocycles can improve target engagement through hydrogen bonding or π-π interactions. The target compound’s oxane ring may prioritize hydrophobic interactions over polar binding .
Ring Size and Solubility
  • The oxane (6-membered) ring in the target compound offers greater conformational flexibility and hydrophobicity compared to the oxolan (5-membered) ring in . This difference could influence solubility and membrane permeability, with oxane derivatives favoring longer half-lives .
Steric and Electronic Considerations
  • The target compound’s oxan-3-ylmethyl group balances bulk and flexibility, possibly optimizing target fit .

Biological Activity

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methyl group at the 2-position and an oxan-3-ylmethyl group. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
  • Anticancer Properties : The compound has been explored for its potential as an anticancer agent. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit enzymes critical for tumor growth, similar to other pyrimidine derivatives .

The mechanism of action of this compound involves binding to specific enzymes or receptors, modulating their activity. This compound may inhibit certain kinases implicated in cancer pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

To understand its uniqueness, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-methylpyrimidin-4-amineLacks oxan-3-ylmethyl groupLimited antimicrobial activity
N-[(oxan-3-yl)methyl]pyrimidin-4-amineLacks the 2-methyl groupPotential anticancer activity
2-methyl-N-[(oxan-3-yl)methyl]pyridine-4-aminePyridine ring instead of pyrimidineDifferent kinase inhibition profile

This comparison highlights how the combination of substituents on the pyrimidine core enhances the biological activity of this compound compared to its analogs.

Case Studies and Research Findings

  • Anticancer Research : A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs showed significant cytotoxicity against human leukemia cells, suggesting that this compound could have comparable efficacy .
  • Enzyme Inhibition : In a series of enzyme inhibition assays, derivatives of this compound were tested against common targets such as PI3K and CDKs. The results demonstrated that modifications at the pyrimidine core could enhance inhibitory potency, indicating a promising avenue for drug development .

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